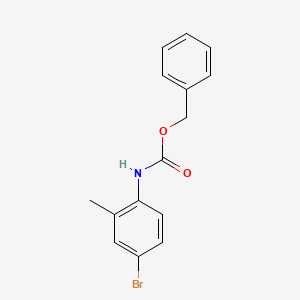

5-Bromo-3-(dimethylamino)picolinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

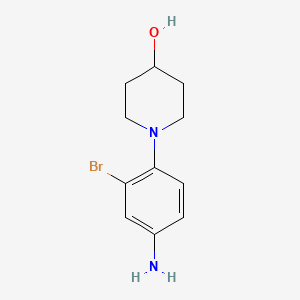

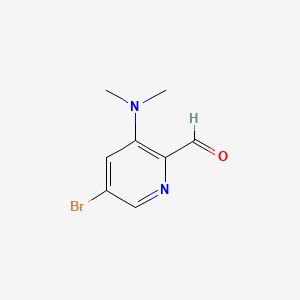

5-Bromo-3-(dimethylamino)picolinaldehyde is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 .

Molecular Structure Analysis

The InChI code for 5-Bromo-3-(dimethylamino)picolinaldehyde is 1S/C8H9BrN2O/c1-11(2)8-3-6(9)4-10-7(8)5-12/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

5-Bromo-3-(dimethylamino)picolinaldehyde is a solid under normal conditions . Additional physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Applications De Recherche Scientifique

Regioselectivity in Radical Bromination

Research highlights the regioselectivity in the free radical bromination of unsymmetrical dimethylated pyridines, a category to which 5-Bromo-3-(dimethylamino)picolinaldehyde belongs. The study focused on understanding the bromination mechanisms and regioselectivity by rerunning reactions and extending work to unsymmetrical lutidines using N-bromosuccinimide. The findings suggest that the presence of nitrogen in the ring inductively deactivates the compound towards bromination, directing the bromination towards the methyl group farthest from the nitrogen atom within the ring. This study offers insights into the bromination patterns of dimethylpyridines, which can inform further chemical synthesis and applications involving 5-Bromo-3-(dimethylamino)picolinaldehyde (Rajesh Thapa et al., 2014).

Analytical Methods in Determining Antioxidant Activity

Another area of research relevant to 5-Bromo-3-(dimethylamino)picolinaldehyde is the development of analytical methods for determining antioxidant activity. Although the compound itself was not directly studied for its antioxidant properties, the methodologies discussed, such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, could potentially be applied to evaluate its antioxidant capacity. This review underscores the importance of accurate and reliable analytical techniques in assessing the antioxidant potential of compounds, which can be crucial for their application in various fields including food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).

Applications in Organic Synthesis

Further research delves into the role of 5-Hydroxymethylfurfural (5-HMF) in organic synthesis, highlighting its utilization as a building block for producing various value-added chemicals. Given the structural similarity and reactivity, studies on 5-HMF provide a template for understanding how 5-Bromo-3-(dimethylamino)picolinaldehyde might be used in fine chemical synthesis. This includes its potential as a starting material for the preparation of diverse chemicals, leveraging the presence of functional groups for novel synthetic routes. Such applications demonstrate the versatility of 5-Bromo-3-(dimethylamino)picolinaldehyde in contributing to renewable carbon sources in chemical synthesis (Weigang Fan et al., 2019).

Propriétés

IUPAC Name |

5-bromo-3-(dimethylamino)pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11(2)8-3-6(9)4-10-7(8)5-12/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSGRFGVJQEYIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=CC(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(dimethylamino)picolinaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B581507.png)

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581510.png)

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)

![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)

![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)